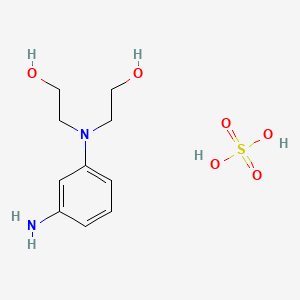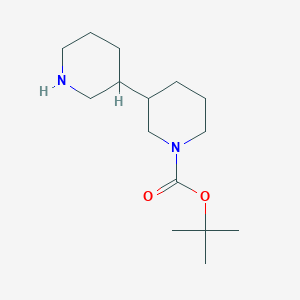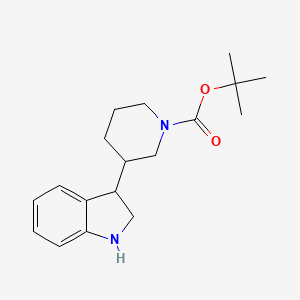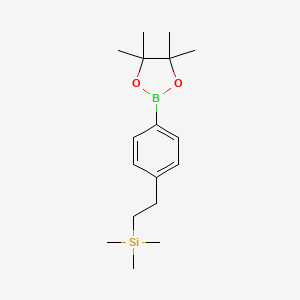
N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate
Übersicht
Beschreibung
“N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate” is a chemical compound used in the formulation of permanent hair dyes and colors . It imparts color to hair .
Synthesis Analysis
The synthesis of similar compounds, such as N,N-Bis(2-hydroxyethyl) alkylamide, has been reported. They were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of similar compounds, such as N,N-Bis(2-hydroxyethyl)ethylenediamine, has been reported. The linear formula is HOCH2CH2NHCH2CH2NHCH2CH2OH .
Chemical Reactions Analysis
The reaction kinetics of similar compounds, such as N,N-bis-(2-hydroxyethyl)oleamide, have been evaluated. The reaction follows a first-order reaction rate which is in accordance with the proposed reaction mechanism .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as N,N-Bis(2-hydroxyethyl)-2-amino-ethanesulfonic acid, have been reported. For instance, the molecular weight is 148.20 .
Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Chemistry
Copolymerization Catalysts : Skupov et al. (2007) explored palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, potentially including compounds similar to N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate in their study. These catalysts enabled the formation of high molecular weight polymers in high yields with varying comonomer incorporations (Skupov et al., 2007).
Sulfonated Block Copolymers for Fuel Cells : Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which showed promise for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
Environmental Science and Technology
- Photocatalytic Degradation of Dyes : Zinatloo-Ajabshir, Mortazavi-Derazkola, and Salavati-Niasari (2017) reported on the synthesis of Nd2O3 nanostructures through a hydrothermal approach using Schiff base ligands as capping agents. These nanostructures exhibited superior photocatalytic activity for the degradation of eriochrome black T dye, highlighting the potential environmental applications of related compounds (Zinatloo-Ajabshir, Mortazavi-Derazkola, & Salavati-Niasari, 2017).
Analytical Chemistry
- Detection and Analysis in Hair Dyes : Hui (2013) developed a high-performance liquid chromatography (HPLC) method for determining N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate and other compounds in hair dyes, demonstrating the analytical applications of such chemicals in consumer product safety and quality control (Hui, 2013).
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of similar compounds, such as N,N-Bis(2-hydroxyethyl) alkylamide, involve the development of more efficient and reliable methods to access these compounds in an enantiomerically pure format . This is due to their wide range of applications in surfactants, cosmetics, fungicides, lubricants, foam-control agents, water repellents, shampoos, detergents, corrosion inhibitors, and antiblocking agents, in plastics processing technologies .
Eigenschaften
IUPAC Name |
2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.H2O4S/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14;1-5(2,3)4/h1-3,8,13-14H,4-7,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSWADNOQPXJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCO)CCO)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester](/img/structure/B1528034.png)
![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)


![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)
